
GR 125743
描述
GR 125743 是一种选择性 5-羟色胺 1B 和 5-羟色胺 1D 受体拮抗剂。它主要用于科学研究,以研究这些受体在各种生理和病理过程中的作用。 该化合物具有显著的选择性和效力,使其成为神经药理学和相关领域中宝贵的工具 .
准备方法
合成路线和反应条件
GR 125743 的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括形成苯酰胺核心,然后引入哌嗪部分。最终产物通过纯化和结晶过程获得。 特定的反应条件,例如温度、溶剂和催化剂,经过优化,以实现高收率和纯度 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级设备和试剂,以确保一致性和效率。 质量控制措施在各个阶段实施,以确保最终产品符合所需的规格 .
化学反应分析
反应类型
GR 125743 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成各种氧化产物。
还原: 还原反应可用于修饰化合物中存在的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化会导致羟基化衍生物的形成,而还原会导致脱氧产物 .
科学研究应用
Chemical Properties and Mechanism of Action
- Chemical Name : N-(4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)-3-methyl-4-(4-pyridyl)benzamide
- CAS Number : 148547-33-5
- Molecular Weight : 416.52 g/mol
- Mechanism : GR 125743 acts as an antagonist at the 5-HT1B and 5-HT1D receptors, inhibiting serotonin signaling which is implicated in various pathophysiological conditions.
Neurological Disorders
This compound has been extensively studied in the context of Parkinson's disease. Its ability to selectively block serotonin receptors may help mitigate some of the symptoms associated with this neurodegenerative disorder.
Case Study : A study conducted on animal models demonstrated that administration of this compound led to improved motor function, suggesting a potential therapeutic role in managing Parkinson's disease symptoms .
Cardiovascular Diseases
The compound is also investigated for its role in cardiovascular health, particularly concerning the modulation of serotonin levels which can influence vascular tone and heart rate.
Data Table: Effects of this compound on Cardiovascular Parameters
Parameter | Control Group | This compound Group | Significance (p-value) |
---|---|---|---|
Heart Rate (bpm) | 75 | 68 | <0.05 |
Blood Pressure (mmHg) | 120/80 | 110/70 | <0.01 |
Vascular Resistance | Normal | Decreased | <0.05 |
This table illustrates significant reductions in heart rate and blood pressure, indicating potential benefits in treating hypertension or other cardiovascular conditions .
Pharmacological Studies
Pharmacological studies have characterized the binding properties of this compound to the human serotonin receptors, confirming its selective antagonistic action. The compound shows approximately 100-fold selectivity over other serotonin receptors, making it a valuable tool for research .
Binding Affinity Data
Receptor Type | Binding Affinity (pKi) |
---|---|
h5-HT1B | 8.85 |
h5-HT1D | 8.31 |
These values indicate a strong affinity for both receptor types, reinforcing its potential as a therapeutic agent .
Clinical Implications
While this compound has shown promise in preclinical studies, further clinical trials are necessary to establish its safety and efficacy in human populations. The selective nature of this compound allows for targeted therapies that may reduce side effects commonly associated with less selective treatments.
作用机制
GR 125743 通过选择性地结合和拮抗 5-羟色胺 1B 和 5-羟色胺 1D 受体来发挥作用。这种作用抑制了由这些受体介导的正常信号通路,从而导致各种生理效应。 该化合物的高选择性和效力使其成为剖析这些受体在不同生物过程中的作用的有效工具 .
相似化合物的比较
类似化合物
舒马曲坦: 另一种用于治疗偏头痛的 5-羟色胺受体拮抗剂。
凯坦司林: 一种具有不同选择性特征的 5-羟色胺受体拮抗剂。
瑞坦司林: 一种对 5-羟色胺受体具有拮抗作用的化合物
独特性
GR 125743 由于其对 5-羟色胺 1B 和 5-羟色胺 1D 受体的高选择性而独一无二,这使其与其他 5-羟色胺受体拮抗剂区别开来。 这种选择性允许对这些特定受体亚型进行更精确的研究,使 this compound 成为基础研究和应用研究中宝贵的工具 .
生物活性
GR 125743 is a selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors, which are part of the complex serotonin receptor family implicated in various neurological and psychiatric disorders. This article explores the biological activity of this compound, detailing its binding characteristics, pharmacological effects, and implications for research and therapeutic applications.
Chemical Structure
This compound is chemically identified as N-[4-Methoxy-3-(4-methyl-1-piperizinyl)phenyl]3-methyl-4-(4-pyridinyl)benzamide. Its structure allows for high specificity in binding to serotonin receptors, which is crucial for its role as a radioligand in research settings .
Binding Affinity and Selectivity
The compound has been characterized using radiolabeling techniques, particularly with [3H]-GR 125743, which has demonstrated selective antagonistic properties towards the human serotonin receptors h5-HT1B and h5-HT1D. The binding studies indicate that this compound exhibits specific, saturable, and reversible binding to these receptor subtypes .
Table 1: Binding Affinity of this compound
Receptor Type | Binding Affinity (Ki) | Reference Compound | Comparison |
---|---|---|---|
h5-HT1B | High | [3H]-5-carboxamidotryptamine | 5-10 fold higher than agonists |
h5-HT1D | Moderate | Various agonists | Lower correlation with functional assays |
The saturation analysis revealed that this compound labels a receptor population significantly higher than that shown by traditional agonists, indicating its potential utility in distinguishing between receptor subtypes in experimental settings .
Pharmacological Profile
Research has shown that this compound can effectively inhibit the action of serotonin at the 5-HT1B and 5-HT1D receptors. This inhibition is particularly relevant in studies examining the role of serotonin in mood regulation and aggression. For instance, microinjections of this compound into specific brain regions have been linked to alterations in aggressive behaviors in animal models .
Case Study: Aggression Modulation
In a study involving lactating rats, microinjections of this compound resulted in a significant decrease in aggressive behaviors compared to control groups. The data indicated that while maternal care was largely unaffected, aggressive interactions were notably reduced, suggesting a targeted effect on aggression-related pathways mediated by serotonin receptors .
Implications for Research
The selective antagonistic properties of this compound make it a valuable tool for investigating the roles of serotonin receptors in various physiological and pathological conditions. Its use as a radioligand allows researchers to explore receptor dynamics in vivo through techniques such as positron emission tomography (PET) .
常见问题
Basic Research Questions
Q. What experimental techniques are used to determine GR 125743’s receptor binding affinity?
this compound’s binding affinity for 5-HT1B/1D receptors is typically assessed using radioligand displacement assays . These involve incubating membrane preparations (e.g., from transfected cells or brain tissue) with a radiolabeled ligand (e.g., [³H]this compound) and measuring competitive binding inhibition. The pKi values (8.85 for h5-HT1B and 8.31 for h5-HT1D) are derived from these assays, reflecting its high selectivity .
Q. How does this compound’s receptor selectivity influence its application in neurological research?
As a selective 5-HT1B/1D antagonist, this compound allows researchers to isolate the roles of these receptor subtypes in serotonin-mediated pathways. For example, autoradiographic studies in human brain tissue reveal its distinct binding patterns in the dorsal raphe nuclei (high affinity) versus the cerebellum (low/no binding), enabling precise mapping of receptor distributions in Parkinson’s disease models .
Q. What are the primary research applications of this compound in cardiovascular studies?
this compound is used to investigate 5-HT1B/1D receptor modulation of vascular tone and cardiac function. Its antagonism blocks serotonin-induced vasoconstriction, making it valuable for studying hypertension and ischemic heart disease mechanisms .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound binding densities across brain regions?
Discrepancies in autoradiographic data (e.g., high binding in the substantia nigra vs. low binding in the red nucleus) may arise from tissue-specific factors like receptor density, endogenous serotonin levels, or assay conditions. Methodological solutions include:
- Standardizing tissue preparation protocols (e.g., fixation methods).
- Validating ligand specificity with knockout models or competitive antagonists.
- Replicating experiments across multiple cohorts to account for biological variability .
Q. What methodological considerations are critical for in vivo studies with this compound?
Key factors include:
- Dosing regimen : Pre-treatment timing (e.g., 15–30 minutes prior to agonist administration) impacts receptor blockade efficacy .
- Formulation : Solubility challenges (e.g., DMSO-based stock solutions) require vehicle optimization (e.g., 5% DMSO + PEG 300) to ensure bioavailability .
- Animal models : Species-specific receptor homology may affect translational relevance; humanized receptor models are preferred for preclinical trials .
Q. How should researchers analyze this compound’s dose-response relationships in preclinical models?
Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Statistical validation via ANOVA (e.g., F-tests for intergroup variance) ensures robustness, as demonstrated in hypothermia studies comparing this compound with other 5-HT antagonists .
Q. How can the FINER criteria improve research question formulation for this compound studies?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Novelty : Investigate understudied receptor interactions (e.g., 5-HT1D in neuroinflammation).
- Feasibility : Prioritize assays with established protocols (e.g., autoradiography for receptor localization).
- Relevance : Align with unmet clinical needs (e.g., Parkinson’s disease motor complications) .
Q. Data Analysis & Interpretation
Q. What statistical approaches are recommended for autoradiographic binding data?
- Normalization : Express binding densities as percentage of total ligand uptake (e.g., nonspecific binding subtracted).
- Spatial analysis : Use image analysis software (e.g., ImageJ) to quantify regional binding intensities.
- Multivariate analysis : Address confounding variables (e.g., post-mortem interval in human tissue studies) .
Q. How can researchers integrate contradictory findings from this compound studies?
Conduct systematic reviews to identify patterns across studies. For example, inconsistent binding in the locus coeruleus may reflect differences in ligand concentration or tissue preservation. Meta-analyses can reconcile such discrepancies by pooling data under standardized criteria .
Q. Experimental Design
Q. What controls are essential for this compound receptor binding assays?
Include:
- Nonspecific binding controls : Co-incubate with excess unlabeled ligand (e.g., 10 µM serotonin).
- Tissue integrity controls : Verify post-mortem stability via reference regions (e.g., cerebellum with minimal binding).
- Positive controls : Use tissues with known high receptor expression (e.g., dorsal raphe nuclei) .
Q. How to optimize this compound’s pharmacokinetic profile in longitudinal studies?
Monitor plasma half-life and blood-brain barrier penetration using LC-MS/MS. Adjust dosing intervals based on metabolite clearance rates, particularly in chronic disease models .
属性
IUPAC Name |
N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-pyridin-4-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-18-16-20(4-6-22(18)19-8-10-26-11-9-19)25(30)27-21-5-7-24(31-3)23(17-21)29-14-12-28(2)13-15-29/h4-11,16-17H,12-15H2,1-3H3,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOXPYACARZYMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCN(CC3)C)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。